7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III
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Description
Synthesis Analysis
The synthesis of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III involves the reaction of 10-deacetyl baccatin III with 2,2,2-trichloroethyl chloroformate in pyridine. This process results in the formation of a compound that crystallizes through strong intermolecular hydrogen bonds and noncovalent interactions, showcasing the compound's stability and structural integrity (Li Wang, Yajun Li, & Zheng-wei Li, 2015).
Molecular Structure Analysis
The molecular conformation of this derivative, compared to related structures, reveals significant insights into its chemical behavior and reactivity. The presence of the trichloroethyl group affects the molecule's overall geometry, impacting its interactions and reactivity with other chemical entities, which is crucial for its application in synthetic chemistry.
Chemical Reactions and Properties
This derivative serves as a versatile intermediate in the synthesis of taxol and its analogs. Its unique chemical properties, such as enhanced reactivity due to the trichloroethyl group, facilitate various chemical reactions including olefin and cyclopropane formations, highlighting its significance in the development of novel taxane derivatives with potential therapeutic applications (Roy A. Johnson et al., 1994).
Safety And Hazards
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39Cl3O13/c1-16-20(40)13-33(44)27(49-28(42)19-10-8-7-9-11-19)25-31(6,26(41)24(47-17(2)38)23(16)30(33,4)5)21(48-29(43)46-15-34(35,36)37)12-22-32(25,14-45-22)50-18(3)39/h7-11,20-22,24-25,27,40,44H,12-15H2,1-6H3/t20-,21-,22+,24+,25-,27-,31+,32-,33+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJVHCBPOLKGHR-WBFAQAOQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39Cl3O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III |
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